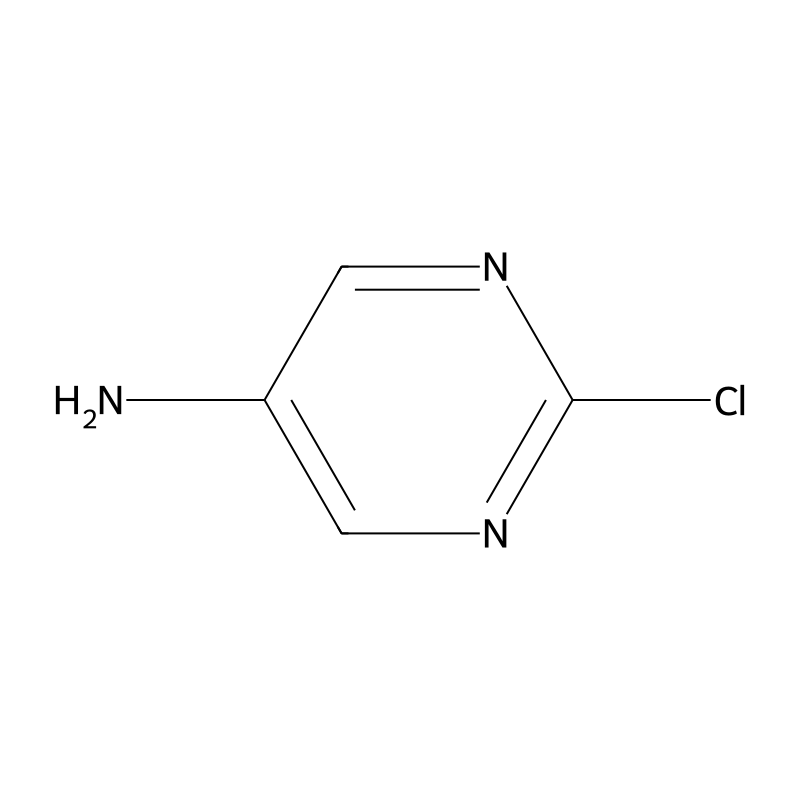5-Amino-2-chloropyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-Amino-2-chloropyrimidine has been used as a starting material for the synthesis of various heterocyclic compounds.
- A study reported its use in the synthesis of [2H5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine, a potential anticonvulsant agent. []
Reactivity:
The compound exhibits interesting chemical reactivity, allowing for further functionalization:
- It undergoes Suzuki-Miyaura coupling, a versatile reaction for carbon-carbon bond formation, with sterically hindered 2,6-dimethylphenylboronic acid. []
- It can undergo a Sandmeyer reaction, where the chloride group is replaced by a bromide ion at elevated temperatures, leading to the formation of 2,5-dibromopyridine.
Other Applications:
5-Amino-2-chloropyrimidine is a heterocyclic organic compound characterized by the presence of an amino group and a chlorine atom on the pyrimidine ring. Its chemical formula is and it has a molecular weight of approximately 133.55 g/mol. The compound features a pyrimidine structure, which consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, with an amino group at position 5 and a chlorine substituent at position 2. This unique arrangement contributes to its chemical reactivity and biological properties.
Currently, there is no extensive research available on the specific mechanism of action of 5-A-2-Cl-Pyr in biological systems. However, its structural similarity to other pyrimidine derivatives suggests potential for interacting with enzymes or cellular processes involved in nucleic acid metabolism []. Further research is needed to elucidate its specific biological effects.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in forming new compounds.
- Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling with boronic acids, to create more complex molecules .
- Reactions with Amines: The amino group can react with electrophiles, leading to the formation of substituted derivatives.
Research indicates that 5-amino-2-chloropyrimidine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and may possess antitumor properties. Its structural similarity to other biologically active pyrimidines allows it to interact with various biological pathways, although specific mechanisms of action are still under investigation.
The synthesis of 5-amino-2-chloropyrimidine can be achieved through several methods:
- From 2-Chloropyrimidine: Starting from 2-chloropyrimidine, it can be reacted with ammonia or amines under suitable conditions to introduce the amino group .
- Via Nitration and Reduction: Another approach involves nitration of pyrimidine derivatives followed by reduction processes to yield the amino compound.
- Direct Amination: Direct amination of chlorinated pyrimidines using amines in the presence of catalysts has also been reported.
5-Amino-2-chloropyrimidine finds applications in various fields:
- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases or cancer.
- Agricultural Chemicals: The compound may serve as a precursor for agrochemicals, contributing to crop protection formulations.
- Material Science: It can be utilized in the development of novel materials due to its unique chemical properties.
Studies on the interactions of 5-amino-2-chloropyrimidine with biological systems suggest that it may influence enzyme activity and cellular pathways. Its interactions with DNA and RNA have been explored, indicating potential implications in genetic research and drug design. The compound's ability to form complexes with metal ions also opens avenues for further studies in coordination chemistry.
Several compounds share structural similarities with 5-amino-2-chloropyrimidine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Amino-2-chloropyrimidine | Amino group at position 5, chlorine at position 2 | Potential antimicrobial activity |
| 2-Amino-4-chloropyrimidine | Amino group at position 2, chlorine at position 4 | Different biological activity profile |
| 5-Amino-4-chloropyrimidine | Amino group at position 5, chlorine at position 4 | May exhibit different reactivity patterns |
| 6-Amino-2-chloropyrimidine | Amino group at position 6, chlorine at position 2 | Distinct interaction with nucleophiles |
The uniqueness of 5-amino-2-chloropyrimidine lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to other similar compounds.
XLogP3
GHS Hazard Statements
H303 (50%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








